molecular formula C15H17FN2O2 B1621076 5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid CAS No. 306937-03-1

5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid

Cat. No.: B1621076
CAS No.: 306937-03-1
M. Wt: 276.31 g/mol
InChI Key: DFFYYFSXOTVZPQ-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid is a functionalized pyrazole derivative designed for use as a key synthetic intermediate in drug discovery and medicinal chemistry research. This compound features a pyrazole-3-carboxylic acid core, a well-established scaffold in the development of biologically active molecules . The carboxylic acid group provides a versatile handle for further derivatization, particularly through amide bond formation, to create a diverse array of compounds for biological screening . The tert-butyl substituent can enhance metabolic stability and influence the molecule's pharmacokinetic properties, while the 4-fluorobenzyl moiety is a common structural element used to optimize binding affinity and selectivity toward biological targets . Key Research Applications: • Medicinal Chemistry: Serves as a critical building block for the synthesis of potential kinase inhibitors, such as RAF inhibitors investigated for the treatment of various cancers . The structure is analogous to pyrazole-based compounds used in developing agents for neurotensin receptors (NTS2) and other therapeutically relevant targets. • Chemical Biology: Can be utilized as a scaffold for constructing DNA-encoded libraries or for generating functionalized fragments in diversity-oriented synthesis (DOS) to probe protein function and identify new lead compounds . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-15(2,3)13-8-12(14(19)20)18(17-13)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFYYFSXOTVZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378463
Record name 5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-03-1
Record name 5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1,3-Diketone Precursors

The pyrazole ring is typically formed via cyclization of 1,3-diketones with hydrazines. For example, ethyl 3-oxopent-4-ynoate reacts with tert-butyl hydrazine to yield 5-tert-butylpyrazole-3-carboxylate derivatives. Modifications include:

  • Substituent introduction : Use of 4-fluorophenylacetylene to install the benzyl group precursor.
  • Reaction conditions : Reflux in acetic acid (80–100°C, 6–8 h) to drive cyclization.

Hydrazine Cyclization

Hydrazine monohydrate in ethanol (1:1 molar ratio) at 60°C for 4 h yields the pyrazole core. NMR monitoring confirms regioselectivity, with the tert-butyl group predominantly at position 5 due to steric directing effects.

Alkylation of Pyrazole Nitrogen

Introduction of 4-Fluorobenzyl Group

The 4-fluorobenzyl group is introduced via nucleophilic substitution or Mitsunobu reaction:

  • Alkylation with 4-fluorobenzyl bromide : Pyrazole-3-carboxylate (1 equiv) reacts with 4-fluorobenzyl bromide (1.2 equiv) in DMF, using K₂CO₃ (2 equiv) as a base (60°C, 12 h).
  • Yield optimization : 72–85% yield after silica gel chromatography (hexane/ethyl acetate 4:1).

Regiochemical Control

Competing alkylation at N1 vs. N2 is mitigated by steric hindrance from the tert-butyl group, favoring substitution at position 2. Post-reaction analysis via ¹H-NMR (NOE experiments) confirms substitution patterns.

Carboxylic Acid Functionalization

Ester Hydrolysis

The tert-butyl ester (common protective group) is hydrolyzed under acidic conditions:

  • HCl/MeOH : 6 M HCl in methanol (reflux, 4 h) cleaves the ester to yield the carboxylic acid.
  • Alternative conditions : TFA/DCM (1:1, RT, 2 h) for acid-sensitive substrates.

Direct Carboxylation

For pyrazoles lacking pre-installed esters, carboxylation via CO₂ insertion (Rh catalysis) or oxidation of hydroxymethyl groups (KMnO₄, acidic conditions) may be employed.

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces the 4-fluorobenzyl group post-cyclization:

  • Reagents : Pyrazole boronic ester (1 equiv), 4-fluorobenzyl bromide (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv) in dioxane/H₂O (90°C, 12 h).
  • Challenges : Limited by boronic ester accessibility and competing side reactions.

Reductive Amination

For analogs, reductive amination of pyrazole aldehydes with 4-fluorobenzylamine (NaBH₃CN, MeOH) offers an alternative route, though less applicable to the target compound.

Optimization and Scale-Up Considerations

Reaction Condition Tables

Step Reagents/Conditions Yield (%) Purity (%)
Cyclocondensation Hydrazine monohydrate, AcOH, 80°C, 8 h 78 95
Alkylation 4-Fluorobenzyl bromide, K₂CO₃, DMF, 60°C, 12 h 85 98
Ester Hydrolysis 6 M HCl/MeOH, reflux, 4 h 92 99

Purification Techniques

  • Column chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Ethanol/water (7:3) for final carboxylic acid product.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, tert-butyl), 5.32 (s, 2H, CH₂Ph), 6.98–7.05 (m, 2H, Ar-F), 7.32–7.38 (m, 2H, Ar-F), 7.89 (s, 1H, pyrazole-H).
  • LC-MS (ESI+) : m/z 319.2 [M+H]⁺ (calc. 318.3).

Purity Assessment

HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows >99% purity at Rt = 6.78 min.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards specific targets, while the carboxylic acid group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Pyrazole Derivatives
Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol)*
Target Compound Pyrazole 5-tert-butyl, 2-(4-fluorobenzyl) Carboxylic acid ~276 (calculated)
1-(3-Chloro-2-cyanophenyl)-5-methyl-ethyl ester () Pyrazole-3-carboxylic acid 1-(3-chloro-2-cyanophenyl), 5-methyl-ethyl ester Ester, nitrile Not reported
FUB-PB-22 () Indole 1-(4-fluorobenzyl), 3-carboxylate ester (quinolinyl) Ester, fluorophenyl ~380 (estimated)
Example 75 () Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl), 4-oxochromen-4-one Carboxylate, fused heterocycles 615.7 (reported)
5-Amino-4-cyano-1-(4-fluorophenyl)pyrazole-3-carboxylic acid () Pyrazole 5-amino, 4-cyano, 1-(4-fluorophenyl) Carboxylic acid, nitrile, amine 246.025 (exact mass)

*Molecular weights are calculated unless stated otherwise.

Key Observations:

Functional Groups: The target compound’s carboxylic acid group distinguishes it from ester-containing analogs like FUB-PB-22 and the compound in . Carboxylic acids are more polar and may exhibit stronger hydrogen-bonding interactions compared to esters .

Fluorine Substitution :

  • The 4-fluorophenyl group is shared with FUB-PB-22 and Example 75. Fluorine’s electronegativity can enhance binding affinity to hydrophobic pockets in biological targets .

Core Heterocycles :

  • Pyrazolo[3,4-d]pyrimidine () and indole () cores offer expanded π-systems for target engagement, contrasting with the simpler pyrazole in the target compound .

Table 2: Reported Properties of Analogs
Compound Name Melting Point (°C) Biological Activity (Inferred) Reference
Target Compound Not reported N/A N/A
Example 75 () 163–166 Potential kinase inhibition (chromen-4-one moiety)
FUB-PB-22 () Not reported Synthetic cannabinoid receptor activity (ester)
5-Amino-4-cyano analog () Not reported Enhanced reactivity (amine/cyano groups)
Key Findings:
  • Melting Points : Example 75 () has a relatively high melting point (163–166°C), likely due to its fused-ring system and crystalline packing . Data for the target compound are lacking but could be predicted to be lower due to its less rigid structure.
  • The chromen-4-one moiety in Example 75 suggests kinase or topoisomerase inhibition, highlighting how core structure dictates target selectivity .

Biological Activity

5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structural features including a tert-butyl group, a fluorophenyl group, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H17FN2O2
Molecular Weight276.306 g/mol
Density1.18 g/cm³
Boiling Point442.4 °C

Anticancer Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. In various studies, compounds in this class have been evaluated against multiple cancer cell lines, demonstrating promising results.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study reported that related pyrazole compounds showed IC50 values ranging from 7.01 to 14.31 µM against HeLa and MCF-7 cell lines, indicating effective inhibition of cell growth .
  • Mechanism of Action :
    • The mechanism involves modulation of key signaling pathways associated with cancer progression, potentially through the inhibition of kinases such as Aurora-A and CDK2 .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Inhibition :
    • Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-17 with IC50 values in the nanomolar range .
  • In Vivo Studies :
    • In animal models of inflammation, these compounds demonstrated reduced inflammation markers, suggesting their potential as therapeutic agents in inflammatory diseases .

Antimicrobial Activity

Initial evaluations have suggested moderate antimicrobial activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) :
    • Related pyrazole compounds exhibited MIC values around 250 μg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : Its structural components enhance binding affinity to various receptors, influencing downstream signaling cascades.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves pyrazole ring formation, tert-butyl group introduction via alkylation, and fluorophenylmethyl substitution. Protection/deprotection strategies (e.g., tert-butoxycarbonyl [BOC]) are critical. For example, analogous compounds require sequential coupling of fluorophenylmethyl groups under Pd catalysis, followed by acidic hydrolysis to yield the carboxylic acid . Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?

  • Methodology : X-ray crystallography (single-crystal analysis) is definitive for confirming the tert-butyl and fluorophenylmethyl orientations. For example, related pyrazole-carboxylic acids show triclinic crystal systems (space group P1) with bond angles and lengths verified via diffraction data (e.g., C–C = 1.50–1.54 Å) . Complementary techniques include FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodology : Solubility is tested in DMSO (primary solvent for biological assays) and aqueous buffers (pH 2–12). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Analogous compounds show stability in DMSO at –20°C for >6 months but degrade in basic aqueous media (pH >10) due to ester hydrolysis .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence conformational flexibility and target binding?

  • Methodology : Computational modeling (DFT or molecular dynamics) evaluates steric hindrance and torsional angles. For example, tert-butyl groups in similar pyrazoles restrict rotation of the fluorophenylmethyl moiety, favoring a planar conformation that enhances π-π stacking with aromatic residues in enzyme active sites . Experimental validation uses SAR studies by synthesizing analogs with smaller substituents (e.g., methyl) and comparing binding affinities via SPR or ITC .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology : Cross-validate results using orthogonal assays. For instance, if a kinase inhibition assay (FRET-based) conflicts with cellular viability data (MTT assay), perform Western blotting to confirm target modulation (e.g., phosphorylation status). Adjust experimental conditions (e.g., ATP concentration, serum content) to align in vitro and cell-based results .

Q. How can crystallographic data guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology : Analyze hydrogen-bonding motifs (e.g., carboxylic acid interactions with Lys or Arg residues) to optimize solubility. For example, replacing the carboxylic acid with a bioisostere (e.g., tetrazole) while retaining critical H-bonding patterns improves oral bioavailability. Validate via co-crystallization with target proteins (e.g., COX-2) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Optimize asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) and troubleshoot racemization during acidic/basic steps by controlling temperature and reaction time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid
Reactant of Route 2
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5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid

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